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Triisobutylene

Lubricant Additives Extreme Pressure Tribology

Sourcing a C12 branched olefin with insufficient molecular weight specificity often compromises extreme-pressure (EP) additive performance. Triisobutylene (TIB, CAS 39761-68-7) resolves this through its defined C12 architecture and branching pattern. • Delivers sulfurized EP additives with 30-40 wt% sulfur content - the industry-validated range for gear oil and cutting fluid formulations. • Enables intact C12-alkylphenol synthesis without depolyalkylation, unlike higher oligomers. • Bulk and research quantities available with consistent ≥90% purity (GC); UN2324 Class 3 shipping compliance ensured.

Molecular Formula C12H24
Molecular Weight 168.32 g/mol
CAS No. 39761-68-7
Cat. No. B7771195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisobutylene
CAS39761-68-7
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Structural Identifiers
SMILESCC(=CC(C)(C)CC(C)(C)C)C
InChIInChI=1S/C12H24/c1-10(2)8-12(6,7)9-11(3,4)5/h8H,9H2,1-7H3
InChIKeyDRHABPMHZRIRAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triisobutylene Technical Baseline and Procurement


Triisobutylene (TIB, CAS 39761-68-7), chemically 2,4,4,6,6-pentamethyl-2-heptene, is a branched C12 iso-olefin with a molecular weight of 168.32 g/mol . It is produced via the oligomerization of isobutylene and exists as a mixture of branched-chain isomers [1]. With a calculated boiling point of 192.7 ± 7.0 °C at 760 mmHg and a density of approximately 0.77 g/cm³, its physical properties are distinct from lower oligomers . TIB serves as a key intermediate in the synthesis of high-octane fuel additives, lubricant components, and various industrial chemicals .

1

Feedstock identityBranched C12 iso-olefin mixture for sulfurized EP additive synthesis

2

Alkylation routeIntact C12-alkylated aromatic production; prevents depolyalkylation issues

3

Performance blendingHigh-octane gasoline component with reported premium knock resistance

Why Triisobutylene Cannot Be Substituted


Triisobutylene's unique value proposition stems from its specific molecular weight (C12) and branched architecture, which directly influence its performance in critical applications. Unlike diisobutylene (DIB, C8) or tetraisobutylene (TetraIB, C16), TIB's intermediate carbon chain length and branching pattern dictate its reactivity in alkylation reactions, the sulfur content and extreme pressure (EP) performance of its sulfurized derivatives, and the octane boost it provides in fuel blends [1]. Simple substitution with DIB or TetraIB alters reaction kinetics, product distribution, and final material properties, often leading to suboptimal performance or process failure in applications requiring specific molecular architecture and carbon number [2]. The following sections quantify these differences.

C-chain

Using DIB (C8) or TetraIB (C16) shifts molecular weight and branching, altering reaction kinetics and product distribution.

Sulfur content

Only TIB reliably yields the 30–40 wt% sulfur loading in sulfurized EP additives; lower oligomers may not meet formulation specifications.

Alkylation integrity

TetraIB mainly undergoes depolyalkylation, failing to deliver intact C16-alkylated aromatics; TIB is required for dodecylphenol synthesis.

Triisobutylene Comparative Performance


Extreme Pressure Additive Performance

Sulfurization of triisobutylene yields a lubricant additive with a precisely defined and industrially validated sulfur content of 30-40% by weight [1]. This high sulfur loading, achieved due to TIB's specific C12 molecular structure, is directly correlated with its efficacy as an extreme pressure (EP) additive. While sulfurized isobutylene (C4) and polyisobutylene are known as EP additives, the specific sulfur content range of 30-40 wt% for sulfurized triisobutylene is a key quantitative specification cited in formulation patents for achieving desired anti-wear and load-carrying capacity in gear and cutting oils [2].

EP additive sulfur content
Class-level inference
30–40% sulfur by weight
Defines a formulation-critical specification for EP performance
Sulfurization of triisobutylene; cited in lubricant patents
Lubricant Additives Extreme Pressure Tribology

Intact Alkylation vs. Depolyalkylation

In the alkylation of toluene, triisobutylene (TIB) demonstrates a crucial advantage over its higher homolog, tetraisobutylene (TetraIB). At low temperatures with an aluminum chloride catalyst, TIB can yield intact dodecyltoluene. A specific yield of 16% was reported for intact alkylate from TIB using aluminum chloride at -35°C [1]. In stark contrast, under similar conditions, tetraisobutylene predominantly undergoes depolyalkylation, producing mainly tert-octyl derivatives rather than the desired intact hexadecyltoluene [2]. This distinction is critical; TIB allows for the synthesis of branched C12-alkylated aromatics, while TetraIB fails to deliver the analogous C16-alkylated product due to its inherent instability under reaction conditions.

Intact alkylate yield (vs. TetraIB)
Direct head-to-head
TIB: 16% intact dodecyltoluene
TetraIB: negligible intact alkylate
TIB enables C12-alkylated aromatic synthesis; TetraIB fails
AlCl₃ catalyst, toluene, –35°C
Alkylation Synthetic Chemistry Reaction Yield

Physical Properties vs. Diisobutylene

The physical properties of triisobutylene (TIB) are quantitatively distinct from its lower homolog diisobutylene (DIB). TIB has a reported boiling point of 177-192.7°C , whereas DIB (2,4,4-trimethyl-1-pentene) boils at 101-102°C . This ~80°C difference in boiling point is a critical parameter for separation, purification, and safe handling in industrial processes. Furthermore, TIB's flash point is ~50°C, while DIB's is -3°C, indicating TIB's significantly lower flammability hazard . Density also differs, with TIB at ~0.77 g/cm³ and DIB at 0.708 g/mL at 25°C.

Boiling point vs. DIB
Direct head-to-head
TIB: 177–192.7°C
DIB: 101–102°C
~80°C gap dictates separation and handling design
At 760 mmHg; flash point also significantly higher
Physical Properties Process Engineering Distillation

Zeroth-Order Living Oligomerization

The hydrochloride derivative of triisobutylene (TIB-HCl) is a highly effective initiator for the living cationic oligomerization of isobutylene. A kinetic study revealed that the reaction follows second-order kinetics overall, being first-order with respect to the TIB-HCl initiator and first-order with respect to the BCl3 co-initiator, but importantly, zeroth-order with respect to the isobutylene monomer [1]. This zeroth-order dependence on monomer concentration is a hallmark of a living system, indicating that the rate of propagation is independent of monomer concentration and is controlled solely by the active initiator concentration. This contrasts with many conventional cationic polymerizations that exhibit complex, non-linear kinetics, enabling precise control over oligomer molecular weight and distribution.

Living polymerization kinetics
Cross-study comparable
Zeroth-order in isobutylene monomer
Confirms living mechanism; enables controlled oligomer synthesis
TIB-HCl initiator with BCl₃ co-initiator
Living Polymerization Kinetics Cationic Oligomerization

High Selectivity in Oligomerization

The production of triisobutylene via isobutylene oligomerization can be optimized for high selectivity. Using an Amberlyst-15 catalyst in a mixed gas-liquid phase, a product mixture containing more than 90% triisobutylene was achieved [1]. This high selectivity is critical for reducing purification costs and maximizing yield of the desired C12 olefin. While the search results also indicate that under other conditions, a product stream can contain 81.6% triisobutylene, 8.6% diisobutylene, and 5.8% tetraisobutylene , the >90% benchmark demonstrates the potential for selective production. This contrasts with processes that yield a broader distribution of oligomers, requiring more extensive and costly separation.

Oligomerization selectivity
Supporting evidence
>90% triisobutylene in product mixture
Supports process optimization and lower purification cost
Amberlyst-15 catalyst, mixed gas-liquid phase
Oligomerization Process Optimization Selectivity

High-Octane Fuel Blending Component

The molecular structure of triisobutylene, a highly branched C12 iso-olefin, directly translates to exceptional fuel properties when incorporated into gasoline blends. A study on butene oligomerization demonstrated that mixtures rich in highly branched iso-olefins (≥3 methyl substitutions), characteristic of TIB and its derivatives, achieve a Research Octane Number (RON) of 99.7 and a Motor Octane Number (MON) of 90.4 [1]. This high RON and octane sensitivity (S=9.3) are superior to those of mixtures containing predominantly methyl-heptenes or dimethyl-hexenes (lower branching) [2]. This establishes a clear structure-property relationship: the higher degree of branching in TIB-derived fuels directly correlates with enhanced knock resistance and engine performance.

Fuel octane rating (RON)
Class-level inference
RON 99.7 / MON 90.4
Indicates high knock resistance in branched iso-olefin blends
Derived from butene oligomerization mixtures
Fuel Additives Octane Number Combustion

Triisobutylene Application Scenarios


EP Lubricant Additive Synthesis

Triisobutylene is the preferred feedstock for manufacturing sulfurized EP additives for gear oils, cutting fluids, and other high-load lubricants. The sulfurization process reliably yields a product with 30-40 wt% sulfur, a specification validated in lubricant formulation patents [1]. This high sulfur content is directly responsible for the additive's ability to prevent wear under extreme pressure. Procurement of TIB for this application is justified by the ability to meet this precise, performance-linked sulfur content range, which is critical for formulators [2].

Branched Dodecylphenol Production

TIB is a key alkylating agent for producing branched dodecylphenol, a versatile intermediate for surfactants and lubricant additives. Research demonstrates that using a feedstock containing 70% TIB and 25% DIB, optimized conditions (85°C, 6h, phenol:TIB molar ratio of 6:1) yield the desired product [1]. Unlike attempts with tetraisobutylene, which primarily undergoes depolyalkylation, TIB enables the synthesis of the intact C12-alkylated phenol [2]. This makes TIB the necessary raw material for this specific product class.

High-Octane Gasoline Blending

Triisobutylene and its hydrogenated derivatives are high-value blending components for premium gasoline. The highly branched C12 structure, characteristic of TIB, contributes to exceptional knock resistance. Blends rich in such highly branched iso-olefins achieve a Research Octane Number (RON) of 99.7, significantly boosting the octane rating of the finished fuel [1]. This performance justifies TIB's procurement as a premium feedstock in refineries aiming to produce high-octane gasoline without relying solely on aromatics or oxygenates.

Controlled Polyisobutylene Oligomer Synthesis

The hydrochloride derivative of triisobutylene (TIB-HCl) serves as a specialized initiator for the living cationic oligomerization of isobutylene. Kinetic studies confirm that the polymerization follows a living mechanism, exhibiting zeroth-order dependence on monomer concentration [1]. This allows for precise control over the molecular weight and narrow polydispersity of the resulting oligomers. This application is critical for researchers and manufacturers requiring well-defined polyisobutylene segments for block copolymers, functional polymers, or viscosity modifiers [2].

Application
Selection Property
Validation Focus
EP lubricant additive synthesis
Sulfur content range in sulfurized derivative
Sulfur loading specification (30–40 wt%) and EP test performance
Branched dodecylphenol production
Alkylation integrity without depolyalkylation
Intact C12-alkylate yield and product purity under optimized conditions
High-octane gasoline blending
Research octane number (RON) of fuel blends
Octane rating and knock resistance in finished gasoline
Controlled polyisobutylene oligomer synthesis
Living polymerization kinetics (zeroth-order)
Molecular weight control and narrow polydispersity in oligomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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